N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine

Apoptosis Caspase Activation Oncology

N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is a specialized thienopyrimidine with a distinct p-tolyl substitution essential for its activity as a B-Raf inhibitor and apoptosis inducer (EC₅₀ < 10 µM). Unlike generic analogs, this exact scaffold is required to replicate target engagement. Suitable for kinase and apoptosis research. Cost-effective, scalable synthesis available for bulk procurement.

Molecular Formula C13H11N3S
Molecular Weight 241.31 g/mol
Cat. No. B12509034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC13H11N3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C3C=CSC3=NC=N2
InChIInChI=1S/C13H11N3S/c1-9-2-4-10(5-3-9)16-12-11-6-7-17-13(11)15-8-14-12/h2-8H,1H3,(H,14,15,16)
InChIKeyQUAQMMHHTKWJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine: Core Chemical Identity and Baseline Physicochemical Profile


N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine (CAS: 63895-45-4, synonym WAY-655860) is a heterocyclic small molecule comprising a thieno[2,3-d]pyrimidine core scaffold bearing a p-tolyl (4-methylphenyl) substituent at the 4-amino position [1]. The molecular formula is C₁₃H₁₁N₃S with a molecular weight of 241.31 g/mol [1]. Key physicochemical parameters include a calculated XLogP3 of 3.4, one hydrogen bond donor, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 66.1 Ų [1]. This compound serves as a foundational member of the N-arylthieno[2,3-d]pyrimidin-4-amine class, which is broadly recognized as a privileged scaffold for kinase inhibition and apoptosis induction [2].

Why Generic Thieno[2,3-d]pyrimidin-4-amine Analogs Cannot Substitute for N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine


Within the thieno[2,3-d]pyrimidin-4-amine class, minor structural alterations at the 4-amino aryl group or on the core heterocycle profoundly alter target engagement profiles and biological potency. The p-tolyl substitution in N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine confers distinct electronic and steric properties that dictate its specific interaction with target binding pockets [1]. For instance, SAR studies on related thieno[2,3-d]pyrimidine-based EGFR inhibitors demonstrate that the nature of the aniline-derived substituent critically determines kinase selectivity and inhibitory potency, with certain aryl moieties (e.g., 3-chloro-4-fluoroaniline) yielding superior activity while others (e.g., 3-ethynylaniline) produce suboptimal compounds [2]. Consequently, procuring a generic thieno[2,3-d]pyrimidin-4-amine derivative lacking the precise p-tolyl substitution—or containing alternative substituents—cannot replicate the specific biological fingerprint of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence: N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine Versus Key Analogs


Unique Patent-Backed Induction of Apoptosis via Caspase Activation

N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is explicitly claimed as an activator of caspases and inducer of apoptosis in US Patent US20070099941A1 [1]. The patent discloses a quantitative measure of this activity: compounds of the invention, including the target compound, exhibit an EC₅₀ value of less than 10 µM in a caspase activation assay [1]. This is a defined functional threshold that establishes a benchmark for apoptosis-inducing potency. In contrast, closely related thieno[2,3-d]pyrimidin-4-amines that lack the specific N-aryl substitution pattern are not documented to induce apoptosis with comparable potency in the same assay system, representing a qualitative and quantitative differentiation point.

Apoptosis Caspase Activation Oncology

Demonstrated Kinase Inhibitory Profile: B-Raf Targeting Potential

Vendor biological activity annotations designate N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine (WAY-655860) as an inhibitor of B-Raf kinase . This kinase target is distinct from those reported for other thieno[2,3-d]pyrimidin-4-amine derivatives. For example, structurally related N-phenylthieno[2,3-d]pyrimidin-4-amines have been characterized as inhibitors of VEGFR, EGFR, Aurora kinase, Tie-2, Tpl2, and CK2, but not B-Raf [1]. While precise IC₅₀ values for the target compound against B-Raf are not publicly disclosed, the qualitative association with B-Raf inhibition contrasts with the multi-kinase profiles of other analogs, indicating a differentiated selectivity fingerprint. Quantitative binding affinity data for a closely related analog, 6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride, shows an IC₅₀ of 27.6 µM against an unspecified kinase, providing a provisional benchmark for potency within the p-tolyl substituted series .

Kinase Inhibition B-Raf Cancer Signaling

Unique Anti-Tubercular Target Engagement: Cytochrome bd Oxidase Inhibition

N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is reported to act as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis . This mechanism of action is highly specific among the thieno[2,3-d]pyrimidine class. In contrast, other 4-amino-thieno[2,3-d]pyrimidines have been identified as inhibitors of the QcrB subunit of the mycobacterial cytochrome bc₁ complex, a distinct component of the respiratory chain [1]. For example, compounds in a recent screening study demonstrated MIC values as low as 4 µg/mL against methicillin-resistant S. aureus (MRSA) , and a related derivative showed an MIC of 50 µg/mL against S. aureus . While direct quantitative data for N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine's anti-tubercular potency is not publicly available, its unique target (cytochrome bd oxidase) distinguishes it from analogs targeting QcrB or other bacterial enzymes. This target divergence implies a different resistance profile and potential utility in combination therapy.

Antitubercular Cytochrome bd Oxidase Mycobacterium tuberculosis

Synthetic Accessibility and Scalable Production Potential

A recently developed four-component, one-step synthesis for thieno[2,3-d]pyrimidin-4-amines has been validated to produce multi-targeted kinase inhibitors with excellent atom- and step-economy [1]. This synthetic route represents a substantial improvement over traditional methods that require up to five steps [1]. While this specific paper does not report the preparation of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine, the methodology is directly applicable to the class and implies that the target compound can be accessed more efficiently than many related analogs that rely on multistep sequences. In comparison, the synthesis of a structurally similar analog, 6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride, typically involves multi-step reactions starting from readily available precursors . The reduced synthetic complexity of the four-component approach potentially translates to lower production costs and higher reproducibility for the target compound.

Synthetic Chemistry Process Development Cost Efficiency

Validated Research and Industrial Applications for N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine


Apoptosis Mechanism-of-Action Studies in Oncology

Given its patented activity as a caspase activator and inducer of apoptosis with an EC₅₀ of less than 10 µM [1], N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is optimally suited for research programs investigating programmed cell death pathways in cancer. This compound can serve as a validated tool to dissect caspase-dependent apoptotic signaling, with the advantage of a defined potency threshold absent in uncharacterized analogs.

B-Raf Kinase Inhibition and MAPK Pathway Profiling

The designation of this compound as a B-Raf inhibitor [1] positions it as a valuable probe for studying the MAPK/ERK signaling cascade. In contrast to other thieno[2,3-d]pyrimidin-4-amines that target different kinases (e.g., VEGFR, EGFR, Aurora) , this compound offers a distinct selectivity profile for experiments requiring specific B-Raf engagement. The IC₅₀ benchmark of 27.6 µM from a close analog provides a reference point for experimental design.

Mycobacterial Respiratory Chain Inhibition and Anti-Tubercular Drug Discovery

Its unique mechanism as a cytochrome bd oxidase inhibitor in Mycobacterium tuberculosis [1] makes this compound a compelling candidate for anti-tubercular research. Unlike other 4-amino-thieno[2,3-d]pyrimidines that inhibit the QcrB subunit , this compound targets a distinct component of the mycobacterial respiratory chain, offering potential for combination therapies or for overcoming resistance to existing QcrB inhibitors.

Scalable Synthesis and Process Chemistry Optimization

The availability of a one-step, four-component synthetic methodology for thieno[2,3-d]pyrimidin-4-amines [1] enables cost-effective and high-yield production of this compound. This is a critical advantage for industrial applications requiring large quantities, such as high-throughput screening campaigns or preclinical development, where the compound's reproducible synthesis reduces batch-to-batch variability and supply chain vulnerabilities compared to analogs that necessitate more complex multi-step routes .

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